molecular formula C6H8O2 B1275520 Spiro[2.2]pentane-1-carboxylic Acid CAS No. 17202-64-1

Spiro[2.2]pentane-1-carboxylic Acid

Cat. No. B1275520
CAS RN: 17202-64-1
M. Wt: 112.13 g/mol
InChI Key: WAHIIXTYAWFIFE-UHFFFAOYSA-N
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Description

Spiro[2.2]pentane-1-carboxylic acid is a compound that has been explored for its potential as a scaffold for conformationally constrained analogues of biologically active molecules. The interest in such structures stems from their unique three-dimensional shapes, which can influence the interaction with biological targets, such as receptors and enzymes.

Synthesis Analysis

The synthesis of spiro[2.2]pentane derivatives has been reported through various methods. For instance, the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid racemic pairs has been achieved, which are analogues of L-glutamic acid and have been evaluated as potential glutamate ligands . Another study describes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, which involves diastereoselective cyclopropanation reactions . Additionally, the synthesis of spirobiindanes via bis-cyclization of 1,5-diaryl-3-pentanones catalyzed by heteropoly acids has been examined, providing a method to synthesize spiro compounds in moderate to high yield .

Molecular Structure Analysis

The molecular structure of spiro compounds, including spiro[2.2]pentane-1-carboxylic acid derivatives, has been analyzed using various spectroscopic techniques. For example, the chiral monosubstituted derivatives of spiropentane have been synthesized in optically active form and analyzed using infrared (IR) and vibrational circular dichroism (VCD) spectroscopies, supported by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Spiro[2.2]pentane derivatives undergo a variety of chemical reactions. The compound dimethyl 4-phenyl-spiro[2.2]pentane-1,1-dicarboxylate, for instance, reacts with EtAlCl2, leading to the opening of cyclopropane rings and the formation of other products . The photochemical behavior of certain spiro compounds has also been studied, revealing that irradiation can lead to the formation of benzoyl spiro[2.2]pentanes through a series of radical shifts and cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[2.2]pentane-1-carboxylic acid and its derivatives are influenced by their conformational rigidity and stereochemistry. The configurational and conformational analyses of these compounds are crucial for understanding their reactivity and potential biological activity. For example, the absolute configurations of spiropentylcarboxylic acid methyl ester and spiropentyl acetate have been determined using spectroscopic methods and DFT, which are consistent with X-ray crystallography results .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Spiro[2.2]pentane-1-carboxylic acid and its analogs have been explored extensively in medicinal chemistry. An example is the synthesis of spiro[4.5]decane-2-carboxylic acid, evaluated for anticonvulsant activity as an analogue of valproic acid (Scott et al., 1985). This research highlights the role of the carboxylic acid group in contributing to the medicinal properties of these compounds.

Computational Chemistry and Electronic Structure

In computational chemistry, studies have been conducted to understand the electronic structure of substituted spiro compounds. For instance, molecular orbital calculations were used to explore the electronic structure of 1,2,4,5-tetraphosphaspiro[2.2]pentanes (Gleiter, Uschmann & Baudler, 1986). This kind of research provides insights into the chemical behavior and potential applications of these compounds.

Novel Conformationally Restricted Amino Acids

Research into conformationally restricted cyclopropane amino acids includes the synthesis of 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids (Yashin et al., 2015). These studies are significant for developing new classes of amino acids with unique structural and chemical properties.

Photochemical Studies

Photochemical reactions involving spiro compounds have been a subject of interest. For example, the photochemical synthesis of benzoyl spiro[2.2]pentanes has been reported (Muehling & Wessig, 2006). These studies contribute to understanding the behavior of these compounds under light-induced conditions, which can be crucial for applications in photochemistry and photophysics.

Chiral Separation and Configurational Analysis

The chiral separation and configurational analysis of spiro compounds have been explored, as seen in studies on spiropentylcarboxylic acid methyl ester (Devlin et al., 2002). These investigations are essential for understanding the stereochemistry of spiro compounds, which is vital in pharmaceutical applications where chirality can impact drug efficacy.

Novel Synthetic Routes

The development of new synthetic routes for spiro compounds is another area of research. For example, a study reported a novel route for asymmetric synthesis of spiro[2,2]-pentane carboxylic acid esters derivatives (Gondi, 2020). Innovations in synthetic methods can lead to more efficient and sustainable production of these compounds.

Safety And Hazards

Spiro[2.2]pentane-1-carboxylic Acid is classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

spiro[2.2]pentane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHIIXTYAWFIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402612
Record name Spiro[2.2]pentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.2]pentane-1-carboxylic Acid

CAS RN

17202-64-1
Record name Spiro[2.2]pentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[2.2]pentane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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